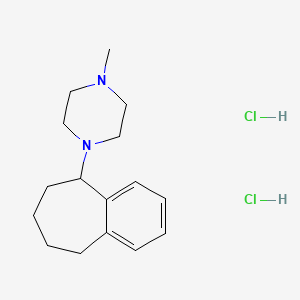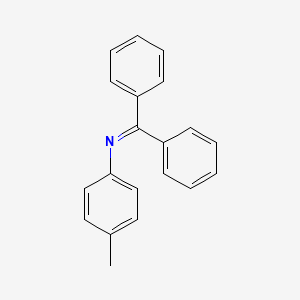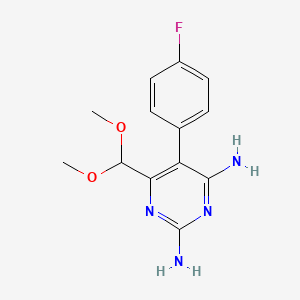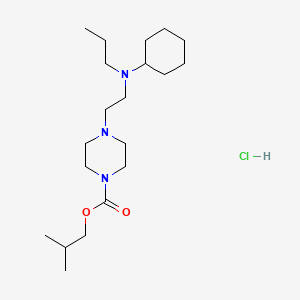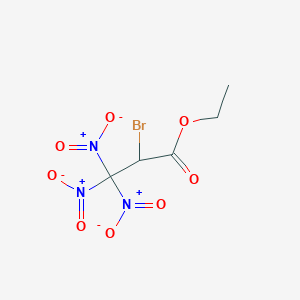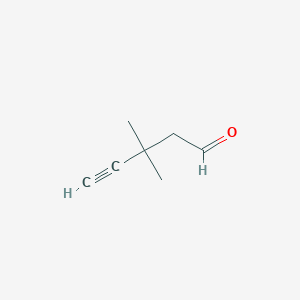
4-Pentynal, 3,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pentynal, 3,3-dimethyl- is an organic compound with the molecular formula C7H10O. It is an aldehyde with a triple bond between the fourth and fifth carbon atoms and two methyl groups attached to the third carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentynal, 3,3-dimethyl- can be achieved through several methods. One common approach involves the alkylation of propargyl alcohol followed by oxidation. The reaction typically proceeds as follows:
Alkylation: Propargyl alcohol is reacted with an alkylating agent in the presence of a base to form the corresponding alkylated product.
Oxidation: The alkylated product is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) to yield 4-Pentynal, 3,3-dimethyl-.
Industrial Production Methods
Industrial production of 4-Pentynal, 3,3-dimethyl- often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact.
化学反応の分析
Types of Reactions
4-Pentynal, 3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of 4-Pentynal, 3,3-dimethyl- can yield the corresponding alcohol, 4-Pentynol, 3,3-dimethyl-, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
科学的研究の応用
4-Pentynal, 3,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: 4-Pentynal, 3,3-dimethyl- is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-Pentynal, 3,3-dimethyl- involves its reactivity as an aldehyde and alkyne. The aldehyde group can undergo nucleophilic addition reactions, while the alkyne group can participate in cycloaddition reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing the compound to interact with various molecular targets and pathways.
類似化合物との比較
Similar Compounds
3,4-Dimethylpentanal: Similar in structure but lacks the alkyne group.
2,3-Dimethyl-4-pentenal: Contains a double bond instead of a triple bond.
3,3-Dimethylpentane: Saturated hydrocarbon with no functional groups.
Uniqueness
4-Pentynal, 3,3-dimethyl- is unique due to the presence of both an aldehyde and an alkyne group, which imparts distinct reactivity and versatility in chemical reactions. This dual functionality makes it a valuable compound in various synthetic and research applications.
特性
CAS番号 |
35849-64-0 |
|---|---|
分子式 |
C7H10O |
分子量 |
110.15 g/mol |
IUPAC名 |
3,3-dimethylpent-4-ynal |
InChI |
InChI=1S/C7H10O/c1-4-7(2,3)5-6-8/h1,6H,5H2,2-3H3 |
InChIキー |
CWORKEUBPFOPPV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC=O)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


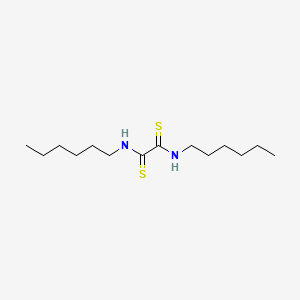
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
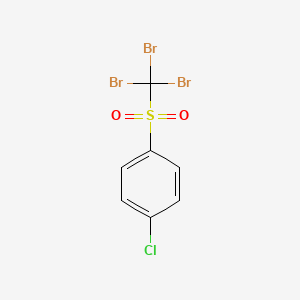



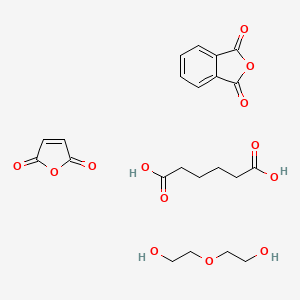
![Phenylbis[2-(trifluoromethyl)phenyl]phosphane](/img/structure/B14688476.png)
